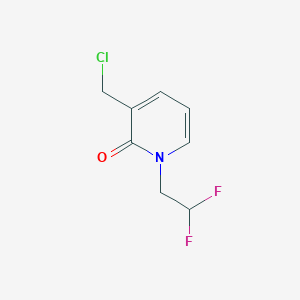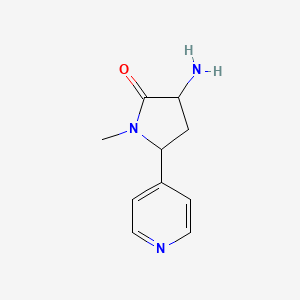
2-Chloro-5-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of both chlorine and methyl groups on the phenyl ring provides unique reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylphenylZinc bromide typically involves the reaction of 2-Chloro-5-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows: [ \text{2-Chloro-5-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and stabilize the organozinc compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
2-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-methylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, transmetalation, and reductive elimination, depending on the reaction conditions and catalysts used. The molecular targets and pathways involved are primarily related to the formation and breaking of carbon-zinc and carbon-carbon bonds.
Comparación Con Compuestos Similares
- 2-ChlorophenylZinc bromide
- 2-MethylphenylZinc bromide
- 5-MethylphenylZinc bromide
Comparison: Compared to similar compounds, 2-Chloro-5-methylphenylZinc bromide offers unique reactivity due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution pattern can influence the electronic properties and steric effects, making it a valuable reagent in selective organic transformations.
Propiedades
Fórmula molecular |
C7H6BrClZn |
|---|---|
Peso molecular |
270.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-4-methylbenzene-6-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OFMBCYVXZMBCGK-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[C-]=C(C=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


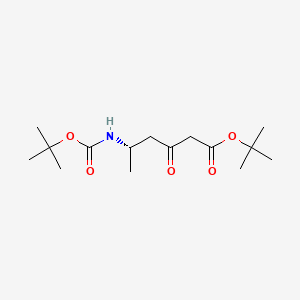
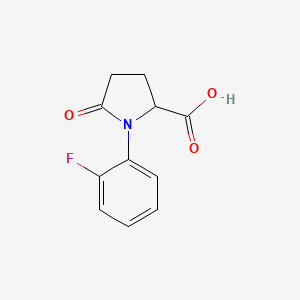
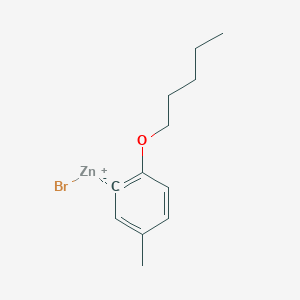

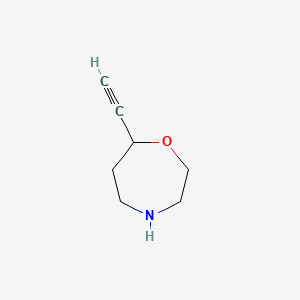
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
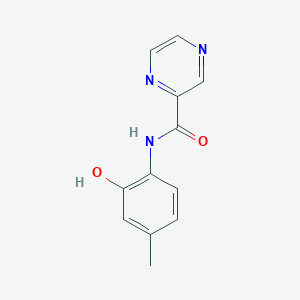

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
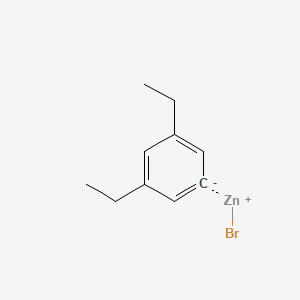

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
